

A Technical Guide to 3-Hydroxy Midostaurin-d5 for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy Midostaurin-d5

Cat. No.: B12424109

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **3-Hydroxy Midostaurin-d5**, a critical tool in the research and development of the multi-kinase inhibitor, Midostaurin. This document details commercially available sources, key quantitative data, and experimental applications, with a focus on its use as an internal standard in analytical methodologies.

Commercial Availability and Specifications

3-Hydroxy Midostaurin-d5, the deuterated stable isotope-labeled analog of a major active metabolite of Midostaurin, is available from several specialized chemical suppliers. Its primary application in a research setting is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays, ensuring accurate quantification of 3-Hydroxy Midostaurin in biological matrices.

Below is a summary of commercial suppliers and their product specifications. Please note that for the most accurate and up-to-date information, including lot-specific purity and isotopic enrichment, it is recommended to request a Certificate of Analysis directly from the supplier.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
MedChem Express	3-Hydroxy Midostaurin-d5	HY-108263S	C ₃₅ H ₂₅ D ₅ N ₄ O ₅	591.68	Not specified	Deuterium labeled 3-Hydroxy Midostaurin. [1]
Simson Pharma Limited	3-Hydroxy Midostaurin-d5 (CGP52421-d5)	M1170007	C ₃₅ H ₃₀ N ₄ O ₅	591.7	Not specified	Accompanied by a Certificate of Analysis. [2]
Veeprho	3-Hydroxy Midostaurin-D5 (Mixture of Diastereomers)	DVE001070	C ₃₅ H ₂₅ D ₅ N ₄ O ₅	591.68	Not specified	Described as a deuterium-labeled analog of Midostaurin used as an internal standard. [3]
ARTIS STANDARDS	3-Hydroxy Midostaurin D5	AC0579	C ₃₅ H ₂₅ D ₅ N ₄ O ₅	591.67	Not specified	Stable isotope impurity of Midostaurin.
Transfochem	3-Hydroxy Midostaurin Epimer II-D5	TCC0579b	C ₃₅ H ₂₅ D ₅ N ₄ O ₅	591.68	95.06%	Impurity of Midostaurin. [4]
LGC Standards	3-Hydroxy Midostaurin	TRC-H939986	C ₃₅ D ₅ H ₂₅ N ₄ O ₅	591.667	Not specified	Available in various

n-d5

quantities
with exact
weight
packaging.
[\[5\]](#)

Clearsynth	3-Hydroxy Midostaurin D5	CS-T- 60753	Not specified	Not specified	Not specified	Unlabeled CAS No: 179237-49- 1. [6]
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Midostaurin and its Metabolites: A Pharmacokinetic Overview

Midostaurin undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[\[7\]](#)[\[8\]](#) This process results in the formation of two major active metabolites: 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221).[\[8\]](#) These metabolites contribute to the overall pharmacological activity of the drug. Understanding the pharmacokinetic properties of Midostaurin and its metabolites is crucial for interpreting preclinical and clinical data.

Compound	Half-life (t _{1/2})	Primary Metabolizing Enzyme	Key Pharmacokinetic Characteristics
Midostaurin	~20 hours	CYP3A4	Oral multi-targeted tyrosine kinase inhibitor.[9]
3-Hydroxy Midostaurin (CGP52421)	~495 hours	CYP3A4	A major active metabolite with a significantly longer half-life than the parent drug.[8]
O-Desmethyl Midostaurin (CGP62221)	~33 hours	CYP3A4	Another major active metabolite.[8]

Experimental Protocol: Quantification of 3-Hydroxy Midostaurin in Plasma using LC-MS/MS

The following is a representative protocol for the quantitative analysis of 3-Hydroxy Midostaurin in a biological matrix, such as human plasma, utilizing **3-Hydroxy Midostaurin-d5** as an internal standard (IS). This method is based on established principles of bioanalytical method development for small molecules.

1. Materials and Reagents

- 3-Hydroxy Midostaurin analytical standard
- **3-Hydroxy Midostaurin-d5** (Internal Standard)
- Human plasma (with appropriate anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Midostaurin and **3-Hydroxy Midostaurin-d5** in methanol.
- Working Solutions: Prepare serial dilutions of the 3-Hydroxy Midostaurin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the **3-Hydroxy Midostaurin-d5** IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 3-Hydroxy Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
 - **3-Hydroxy Midostaurin-d5**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
 - Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

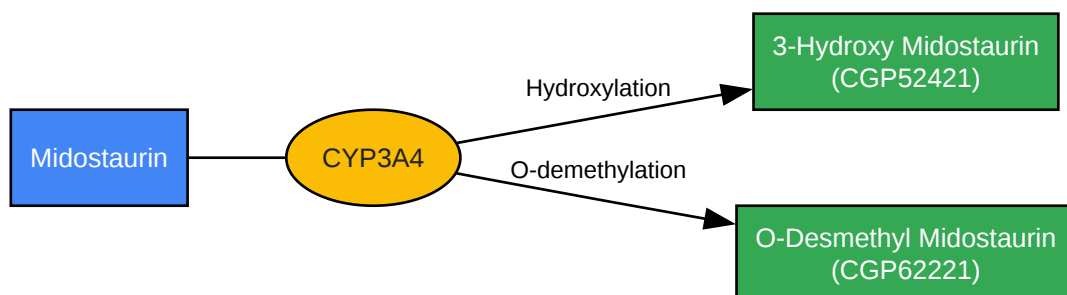
5. Data Analysis

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of the unknown samples from the calibration curve.

Visualizing Molecular Pathways and Processes

Metabolic Pathway of Midostaurin

Midostaurin is metabolized in the liver by CYP3A4, leading to the formation of its two primary active metabolites, 3-Hydroxy Midostaurin and O-Desmethyl Midostaurin.

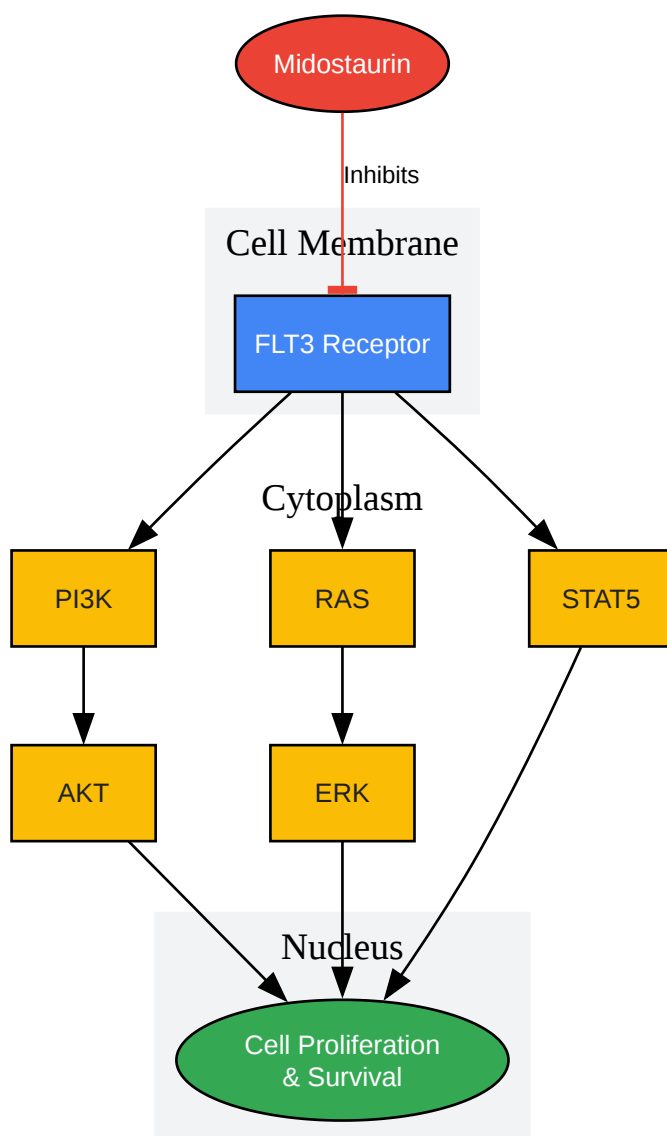


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Caption: Metabolic conversion of Midostaurin by CYP3A4.

FLT3 Signaling Pathway Inhibition by Midostaurin

Midostaurin is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in certain types of acute myeloid leukemia (AML).[1] By blocking the ATP-binding site of FLT3, Midostaurin prevents its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1]

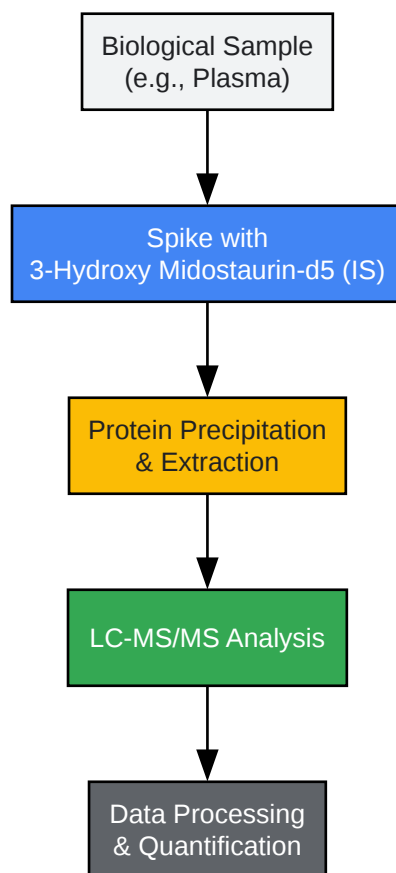


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Caption: Midostaurin inhibits the FLT3 signaling pathway.

Experimental Workflow for Bioanalysis

The use of **3-Hydroxy Midostaurin-d5** as an internal standard is a critical step in the bioanalytical workflow for quantifying 3-Hydroxy Midostaurin in complex biological samples.



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Caption: Workflow for LC-MS/MS analysis with an internal standard.

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- To cite this document: BenchChem. [A Technical Guide to 3-Hydroxy Midostaurin-d5 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424109#commercial-suppliers-of-3-hydroxy-midostaurin-d5]

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